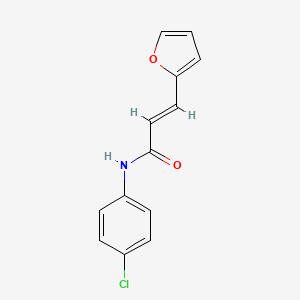![molecular formula C13H15N3O B2793335 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309591-22-6](/img/structure/B2793335.png)
3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the methylene group: This step involves the addition of a methylene group to the bicyclic core, often using a Wittig reaction.
Attachment of the pyrazinyl group: The final step involves the coupling of the pyrazinyl group to the methanone moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure could be useful in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3-Methylidene-8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane: can be compared with other bicyclic compounds and pyrazinyl derivatives. Similar compounds include:
Bicyclic amines: These compounds share the bicyclic core but differ in the substituents attached.
Pyrazinyl ketones: These compounds have the pyrazinyl group attached to different functional groups.
The uniqueness of This compound lies in its specific combination of a bicyclic core with a pyrazinyl methanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-6-10-2-3-11(7-9)16(10)13(17)12-8-14-4-5-15-12/h4-5,8,10-11H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQBYIYSGDPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)
![4-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2793256.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
![3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2793260.png)
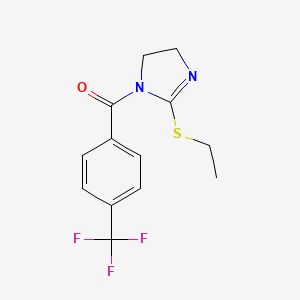
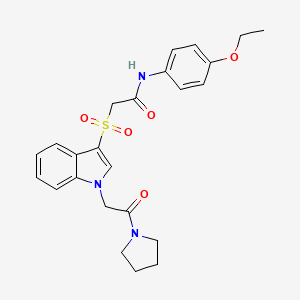
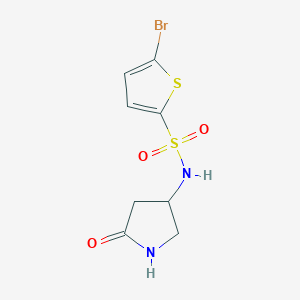
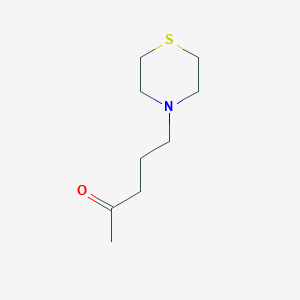

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine](/img/structure/B2793272.png)
![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)
![N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2793274.png)
